molecular formula C16H16N4O2S B6933542 N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B6933542
M. Wt: 328.4 g/mol
InChI Key: BSARFARBMFEINU-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring and an oxadiazole ring, both of which are known for their diverse biological activities

Properties

IUPAC Name

N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-12-10-17-16(23-12)18-13(21)8-9-14-19-20-15(22-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSARFARBMFEINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)NC(=O)CCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling of Rings: The two heterocyclic rings are then coupled through a suitable linker, such as a propanamide group, using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Medicinal Chemistry: The compound’s heterocyclic rings are known for their pharmacological properties, making it a candidate for drug development, particularly as antimicrobial or anticancer agents.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and oxadiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
  • N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanamide

Uniqueness

N-(5-ethyl-1,3-thiazol-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is unique due to the specific substitution pattern on its heterocyclic rings, which can influence its chemical reactivity and biological activity. The presence of both thiazole and oxadiazole rings in a single molecule provides a versatile scaffold for further functionalization and optimization in various applications.

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